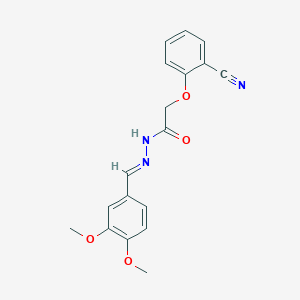![molecular formula C15H8N4O4S B390758 6-nitro-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B390758.png)
6-nitro-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-nitro-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound that belongs to the class of thiadiazole derivatives.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-nitro-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with suitable reagents under controlled conditions. One common method involves the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with chloroacetyl chloride in the presence of a base such as triethylamine, followed by cyclization with thiourea in methanol .
Industrial Production Methods
Industrial production of thiadiazole derivatives often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
6-nitro-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Aplicaciones Científicas De Investigación
6-nitro-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anticancer agent due to its cytotoxic properties.
Industry: Used in the development of dyes and pigments for various applications.
Mecanismo De Acción
The mechanism of action of 6-nitro-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of essential biomolecules in microbial cells. In cancer research, the compound has been shown to induce apoptosis in cancer cells by disrupting key signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
1,3,4-Thiadiazole: A simpler thiadiazole derivative with similar biological activities.
2-Amino-5-methyl-1,3,4-thiadiazole: A precursor in the synthesis of more complex thiadiazole derivatives.
5-Phenyl-1,3,4-thiadiazole: Another thiadiazole derivative with potential antimicrobial properties.
Uniqueness
6-nitro-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is unique due to its complex structure, which imparts distinct chemical and biological properties. Its combination of a thiadiazole ring with a nitro-benzo[de]isoquinoline moiety enhances its potential for diverse applications in medicinal chemistry and industry .
Propiedades
Fórmula molecular |
C15H8N4O4S |
|---|---|
Peso molecular |
340.3g/mol |
Nombre IUPAC |
2-(5-methyl-1,3,4-thiadiazol-2-yl)-6-nitrobenzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C15H8N4O4S/c1-7-16-17-15(24-7)18-13(20)9-4-2-3-8-11(19(22)23)6-5-10(12(8)9)14(18)21/h2-6H,1H3 |
Clave InChI |
PSRMOLGWPSXUTN-UHFFFAOYSA-N |
SMILES |
CC1=NN=C(S1)N2C(=O)C3=C4C(=C(C=C3)[N+](=O)[O-])C=CC=C4C2=O |
SMILES canónico |
CC1=NN=C(S1)N2C(=O)C3=C4C(=C(C=C3)[N+](=O)[O-])C=CC=C4C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2,4-dichlorophenoxy)-N'-[(E)-(5-iodofuran-2-yl)methylidene]acetohydrazide](/img/structure/B390675.png)

![N'-[1-(4-tert-butylphenyl)ethylidene]-2-(4-methylphenoxy)acetohydrazide](/img/structure/B390682.png)

![4-{2-[(2,4-dichlorophenoxy)acetyl]carbohydrazonoyl}phenyl 3-(2-furyl)acrylate](/img/structure/B390684.png)

![N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-(2-cyanophenoxy)acetohydrazide](/img/structure/B390690.png)
![4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)imino]methyl}phenyl 3,5-bisnitrobenzoate](/img/structure/B390691.png)
![4-{(E)-[2-(4-chlorobenzoyl)hydrazono]methyl}phenyl 2-chlorobenzoate](/img/structure/B390694.png)
![N'-(4-bromophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]oxamide](/img/structure/B390695.png)

![N-[1-(1H-1,2,3-benzotriazol-1-yl)-2,2-diphenylvinyl]-4-chloroaniline](/img/structure/B390699.png)
![4-{2-[Hydroxy(diphenyl)acetyl]carbohydrazonoyl}phenyl 3,5-bisnitrobenzoate](/img/structure/B390700.png)
![N'-[1-(4-chloroanilino)-2,2-diphenylvinyl]benzohydrazide](/img/structure/B390701.png)
